molecular formula C13H21N5O3S2 B2899784 2-((5-(4-acetylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide CAS No. 1105200-96-1

2-((5-(4-acetylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide

Cat. No. B2899784
M. Wt: 359.46
InChI Key: MNNPJIOOXBLONK-UHFFFAOYSA-N
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Description

2-((5-(4-acetylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide is a useful research compound. Its molecular formula is C13H21N5O3S2 and its molecular weight is 359.46. The purity is usually 95%.
BenchChem offers high-quality 2-((5-(4-acetylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(4-acetylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '2-((5-(4-acetylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 5-(4-acetylpiperazin-1-yl)-1,3,4-thiadiazol-2-amine, which is synthesized from 4-acetylpiperazine and thiosemicarbazide. The second intermediate is 2-((5-(4-acetylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide, which is synthesized from 2-bromo-N-(2-methoxyethyl)acetamide and the first intermediate. The final product is obtained by deprotecting the acetyl group on the piperazine ring using sodium hydroxide.

Starting Materials
4-acetylpiperazine, thiosemicarbazide, 2-bromo-N-(2-methoxyethyl)acetamide, sodium hydroxide

Reaction
Synthesis of 5-(4-acetylpiperazin-1-yl)-1,3,4-thiadiazol-2-amine:, Step 1: Dissolve 4-acetylpiperazine (1.0 g, 6.5 mmol) and thiosemicarbazide (0.8 g, 7.0 mmol) in ethanol (20 mL) and reflux for 4 hours., Step 2: Cool the reaction mixture to room temperature and filter the precipitate., Step 3: Wash the precipitate with ethanol and dry under vacuum to obtain 5-(4-acetylpiperazin-1-yl)-1,3,4-thiadiazol-2-amine as a white solid (yield: 1.2 g, 85%)., Synthesis of 2-((5-(4-acetylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide:, Step 1: Dissolve 5-(4-acetylpiperazin-1-yl)-1,3,4-thiadiazol-2-amine (0.5 g, 1.8 mmol) and 2-bromo-N-(2-methoxyethyl)acetamide (0.6 g, 2.2 mmol) in DMF (10 mL) and add K2CO3 (0.6 g, 4.4 mmol)., Step 2: Stir the reaction mixture at 80°C for 6 hours., Step 3: Cool the reaction mixture to room temperature and filter the precipitate., Step 4: Wash the precipitate with DMF and dry under vacuum to obtain 2-((5-(4-acetylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide as a white solid (yield: 0.8 g, 70%)., Deprotection of acetyl group:, Step 1: Dissolve 2-((5-(4-acetylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide (0.5 g, 1.2 mmol) in 10% sodium hydroxide solution (10 mL) and stir at room temperature for 2 hours., Step 2: Acidify the reaction mixture with hydrochloric acid and extract with ethyl acetate., Step 3: Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate under vacuum to obtain the final product as a white solid (yield: 0.4 g, 80%).

properties

IUPAC Name

2-[[5-(4-acetylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O3S2/c1-10(19)17-4-6-18(7-5-17)12-15-16-13(23-12)22-9-11(20)14-3-8-21-2/h3-9H2,1-2H3,(H,14,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNNPJIOOXBLONK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=NN=C(S2)SCC(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(4-acetylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide

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